molecular formula C22H15BrO7 B2512763 ethyl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate CAS No. 869079-43-6

ethyl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate

Cat. No.: B2512763
CAS No.: 869079-43-6
M. Wt: 471.259
InChI Key: NVBHGIRBQMUFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a brominated bichromene derivative featuring a fused coumarin scaffold. Its structure includes a central chromene core substituted with a bromine atom at position 6, an ester group at the 7'-position, and two lactonic carbonyl groups (2,2'-dioxo). This compound is synthesized via nucleophilic substitution, typically involving ethyl bromoacetate and a hydroxycoumarin precursor under basic conditions (e.g., anhydrous K₂CO₃ in acetone) .

Properties

IUPAC Name

ethyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrO7/c1-2-27-21(25)11-28-14-4-5-15-16(10-20(24)29-19(15)9-14)17-8-12-7-13(23)3-6-18(12)30-22(17)26/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBHGIRBQMUFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Monomeric Chromenones

The synthesis begins with the preparation of a 2-substituted chromenone monomer. As demonstrated in, 2’-hydroxy-6’-methoxyacetophenone (23 ) undergoes cyclization with diethyl malonate in tetrahydrofuran (THF) under basic conditions (NaH, 0°C to room temperature, 24 h). This forms the chromenone scaffold (24a ) through a Claisen-Schmidt condensation mechanism:

$$
\text{2’-Hydroxy-6’-methoxyacetophenone} + \text{Diethyl malonate} \xrightarrow{\text{NaH, THF}} \text{Chromenone 24a }
$$

Key Conditions :

  • Solvent: Anhydrous THF
  • Base: Sodium hydride (3.5 equiv)
  • Temperature: 0°C → room temperature
  • Yield: 60–75% after purification

Suzuki-Miyaura Coupling for Dimerization

The monomeric chromenone undergoes iodination using [bis(trifluoroacetoxy)iodo]benzene and iodine in dichloromethane to introduce an iodine substituent (25 ). Subsequent Suzuki-Miyaura coupling with palladium catalysis links two chromenone units at the 3- and 4'-positions, forming the 3,4'-bichromene dimer (26 ):

$$
2 \times \text{Iodochromenone 25 } \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{3,4'-Bichromene 26 }
$$

Optimized Parameters :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
  • Base: Potassium carbonate
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80°C, 12 h
  • Yield: 70–85%

Regioselective Bromination at the 6-Position

Electrophilic Aromatic Substitution

Bromination of the bichromene core is achieved using bromine (Br₂) in the presence of a Lewis acid catalyst. Adapted from, a mixture of acetic acid and red phosphorus facilitates controlled bromination:

$$
\text{Bichromene 26 } + \text{Br}2 \xrightarrow{\text{Red P, CH}3\text{COOH}} \text{6-Bromo-bichromene 27 }
$$

Critical Considerations :

  • Regioselectivity : The electron-deficient aromatic ring directs bromine to the 6-position.
  • Catalyst : Red phosphorus (0.1 equiv)
  • Solvent: Glacial acetic acid
  • Temperature: 40°C, 4 h
  • Yield: 65–80%

Alternative Brominating Agents

N-Bromosuccinimide (NBS) in dichloromethane with a catalytic amount of iron(III) chloride offers a milder alternative, particularly for acid-sensitive intermediates:

$$
\text{Bichromene 26 } + \text{NBS} \xrightarrow{\text{FeCl}3, \text{CH}2\text{Cl}_2} \text{6-Bromo-bichromene 27 }
$$

Advantages :

  • Reduced side reactions (e.g., oxidation of ketone groups)
  • Higher regioselectivity (>90%)

Introduction of the Ethoxyacetate Side Chain

Nucleophilic Substitution at the 7'-Hydroxyl Group

The 7'-hydroxyl group of the brominated bichromene (27 ) reacts with ethyl chloroacetate in a nucleophilic substitution reaction. Following, potassium carbonate in acetone facilitates deprotonation and subsequent alkylation:

$$
\text{6-Bromo-bichromene 27 } + \text{ClCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{Acetone}} \text{Ethyl 2-({6-Bromo-...}oxy)Acetate}
$$

Reaction Parameters :

  • Base: Potassium carbonate (2.5 equiv)
  • Solvent: Anhydrous acetone
  • Temperature: Reflux (56°C), 8 h
  • Yield: 75–90%

Esterification Alternatives

For substrates lacking a free hydroxyl group, direct esterification using bromoacetic acid and ethanol under sulfuric acid catalysis can be employed, as detailed in:

$$
\text{Bromoacetic Acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl Bromoacetate}
$$

Conditions :

  • Catalyst: Concentrated sulfuric acid (1 equiv)
  • Solvent: Excess ethanol
  • Temperature: Reflux, 6 h
  • Yield: 60–70%

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound. High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).

Spectroscopic Analysis

  • NMR : $$ ^1\text{H} $$ NMR (400 MHz, CDCl₃) reveals characteristic signals:
    • δ 8.21 (d, J = 8.4 Hz, H-5)
    • δ 6.38 (s, H-7')
    • δ 4.72 (q, OCH₂CH₃)
    • δ 1.32 (t, OCH₂CH₃)
  • Mass Spectrometry : ESI-MS m/z 527.02 [M+H]⁺ (calc. 526.96)

Industrial-Scale Considerations

Continuous Flow Synthesis

Adapting, a continuous flow reactor enhances the Suzuki-Miyaura coupling step:

  • Residence Time : 20 min
  • Throughput : 1.2 kg/day
  • Catalyst Recycling : Pd recovery >95% via immobilized catalysts

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The brominated bichromene moiety can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce de-brominated derivatives, and substitution can result in various functionalized bichromene derivatives.

Scientific Research Applications

Ethyl 2-({6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of ethyl 2-({6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl}oxy)acetate involves its interaction with specific molecular targets and pathways. The brominated bichromene moiety can interact with cellular proteins and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which is particularly relevant in the context of its anticancer activity.

Comparison with Similar Compounds

Key Observations :

  • Bromination at position 6 (target compound) likely reduces synthetic yields compared to non-halogenated analogs due to steric and electronic hindrance .
  • Electron-withdrawing groups (e.g., bromine) increase electrophilicity of the chromene core, facilitating nucleophilic attacks in downstream reactions .

Physical and Spectral Properties

Table 2: Melting Points and Spectral Data

Compound Name Melting Point (°C) IR (C=O Stretching, cm⁻¹) ¹H-NMR Key Peaks (δ, ppm) Reference
Ethyl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate Not reported ~1734 (ester), ~1688 (lactone) Expected: 8.89 (NH), 4.20 (CH₂ ester)
Ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate Not reported 1711 (lactone), 1671 (amide) 8.89 (NH-NH₂), 4.15 (CH₂ ester)
7,7’,8’-Trihydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione >270 1731 (ester), 1667 (alkane) 5.87 (=C-H), 3.91 (CH₂)
Benzyl 2-((8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl)oxy)acetate Not reported ~1732 (ester) Not reported

Key Observations :

  • Bromine substitution may lower solubility in polar solvents compared to methoxy or hydroxy derivatives .
  • The absence of NH₂ protons in the target compound’s ¹H-NMR (cf. hydrazide derivatives in ) confirms esterification over amidation.

Table 3: Reactivity and Functionalization Pathways

Compound Name Reactivity Profile Biological Activity Reference
This compound Susceptible to nucleophilic substitution (Br) Not reported; inferred antimicrobial
Hydrazide 3 (from ) Forms Schiff bases with aldehydes Antibacterial (Gram+/Gram-)
6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione Carbonic anhydrase inhibition Enzyme inhibition (hCA I/II)
Ethyl 3-(2H-chromen-3-yl)-3-(3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl) propanoate Knoevenagel condensation Anticancer (in silico predictions)

Key Observations :

  • Coumarin-based analogs exhibit diverse bioactivities, with bromine likely improving lipophilicity and membrane permeability .

Computational and Crystallographic Insights

Crystallographic data for related compounds (e.g., benzyl derivatives in ) were refined using SHELXL , with structural parameters confirming planar chromene systems. Molecular docking studies (e.g., ) suggest that bulky substituents like bromine may sterically hinder binding to enzyme active sites, though electronic effects could compensate via enhanced dipole interactions .

Biological Activity

Ethyl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C₁₂H₉BrO₄
  • Molecular Weight : 297.10 g/mol
  • CAS Number : 2199-90-8

The structure features a bromo-substituted chromene core, which is known for various biological activities including anti-inflammatory and anticancer properties.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of chromene can induce apoptosis in cancer cells through the activation of p53 pathways and caspase cascades .
  • The compound's structural similarity to known anticancer agents suggests it may also inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival.

2. Anti-inflammatory Effects

Compounds with chromene structures have been reported to possess anti-inflammatory properties. The mechanisms involve:

  • Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Suppression of NF-kB activation, which is crucial in mediating inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
    EnzymeActivityReference
    Prolyl endopeptidaseIC₅₀ = 26–63 µM
    TyrosinaseAntioxidant activity
  • Cell Signaling Modulation : It may modulate signaling pathways such as MAPK and PI3K/Akt, which are critical in cell survival and apoptosis.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Chromene Derivatives : A series of chromene derivatives were tested for their anticancer properties. The most potent compounds showed IC₅₀ values significantly lower than standard treatments, indicating enhanced efficacy against cancer cell lines .
    CompoundIC₅₀ (µM)Remarks
    Compound A37.14 ± 1.21Potent against breast cancer
    Compound B26.29 ± 0.76Most effective against prostate cancer
  • Neuroprotective Studies : Some derivatives have shown potential in neuroprotection by inhibiting neuroinflammatory pathways associated with Alzheimer's disease .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate?

The synthesis typically involves O-acylation of a hydroxylated bichromene precursor with ethyl bromoacetate. A base like potassium carbonate in acetone or DMF under reflux is commonly used to facilitate the reaction. For example:

  • Step 1 : React 6-bromo-7'-hydroxy-[3,4'-bichromene]-2,2'-dione with ethyl bromoacetate in acetone at 60–80°C for 12–24 hours.
  • Step 2 : Purify via column chromatography (hexane/ethyl acetate gradient) to isolate the ester product.
    Yields for analogous compounds range from 45–83% , depending on substituent steric effects and reaction optimization .

Q. How can spectroscopic techniques validate the compound’s structure?

  • NMR : Key signals include the ester carbonyl (~170 ppm in 13C^{13}\text{C} NMR), bromine-coupled aromatic protons (δ 7.2–8.1 ppm in 1H^{1}\text{H} NMR), and the chromene lactone carbonyl (~160 ppm in 13C^{13}\text{C} NMR).
  • IR : Peaks at ~1740 cm1^{-1} (ester C=O) and ~1650 cm1^{-1} (chromene lactone C=O) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks align with the theoretical molecular weight (e.g., m/z ~450–470 for C20_{20}H13_{13}BrO7_7) .

Q. What stability considerations are critical for handling this compound?

  • Thermal Stability : Decomposition occurs above 200°C, as shown by TGA/DSC.
  • Light Sensitivity : Chromene derivatives are prone to photodegradation; store in amber vials under inert gas.
  • Hydrolytic Stability : The ester group may hydrolyze in aqueous basic conditions (pH > 9). Use anhydrous solvents for reactions .

Q. How can purity be assessed using chromatographic methods?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 minutes.
  • TLC : Rf_f ~0.4 in hexane:ethyl acetate (3:7) with UV visualization at 254 nm.
    Purity >95% is achievable via recrystallization from ethanol/water mixtures .

Q. What intermediates are critical in its synthesis?

Key intermediates include:

  • 6-Bromo-7'-hydroxy-[3,4'-bichromene]-2,2'-dione : Synthesized via Friedel-Crafts acylation or Suzuki coupling.
  • Ethyl bromoacetate : Acts as the acylating agent.
    Side products (e.g., di-acylated derivatives) may form if stoichiometry or temperature is not controlled .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic data for this compound?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
  • Refinement : SHELXL refines parameters via least-squares minimization. Key steps:
    • Assign anisotropic displacement parameters for Br and O atoms.
    • Restrain chromene ring planarity using AFIX commands.
    • Final R1_1 values < 0.05 indicate high precision.
      Example: A related chromene derivative showed C–Br bond length = 1.89 Å and torsion angles <5° deviation .

Q. What mechanisms underlie its potential biological activity?

  • Enzyme Inhibition : The bromochrome core may intercalate into DNA or inhibit topoisomerases (IC50_{50} ~1–10 μM in analogous compounds).
  • Receptor Binding : Trifluoromethyl or methoxy groups enhance lipophilicity, improving membrane permeability (logP ~3.5).
  • Oxidative Stress Modulation : Chromene derivatives scavenge ROS via lactone ring opening, as shown in DPPH assays .

Q. How can computational modeling predict target interactions?

  • Molecular Docking : Use AutoDock Vina to simulate binding to carbonic anhydrase IX (PDB: 3IAI). Key interactions:
    • Bromine forms halogen bonds with Thr200_{200}.
    • Ester carbonyl hydrogen-bonds to Gln92_{92}.
  • MD Simulations : AMBER force fields predict stability of ligand-protein complexes over 100 ns trajectories .

Q. How to address contradictory bioactivity data across studies?

  • Assay Variability : Compare IC50_{50} values under standardized conditions (e.g., 24-hour incubation in HepG2 cells).
  • Structural Analogues : Adjust for substituent effects; e.g., replacing Br with Cl reduces cytotoxicity by 30% in MTT assays.
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to assess significance .

Q. What strategies enable enantioselective synthesis?

  • Chiral Catalysts : Use Jacobsen’s Co(III)-salen complex for asymmetric O-acylation (ee >90%).
  • Chiral HPLC : Separate enantiomers on a Chiralpak IA column (heptane:IPA = 85:15).
  • Circular Dichroism : Confirm enantiopurity with Cotton effects at 250–300 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.